5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE
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Overview
Description
5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of o-aminothiophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as piperidine . The nitro group is then introduced through nitration reactions using reagents like nitric acid . The furan-2-carboxamide moiety is attached via amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-tubercular activity and potential use in cancer therapy.
Industry: Utilized in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . In cancer therapy, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including antibacterial and anticancer properties.
Benzothiazole derivatives: Such as 2-(2-hydroxyphenyl)-6-nitrobenzothiazole, which also exhibit significant biological activities.
Uniqueness
5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its furan-2-carboxamide moiety, in particular, enhances its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c1-7-2-5-10(20-7)12(17)15-13-14-9-4-3-8(16(18)19)6-11(9)21-13/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICBYTQIMRQJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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